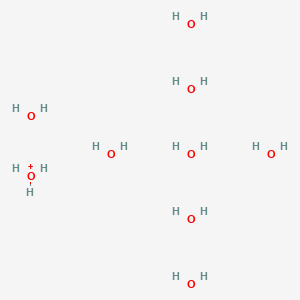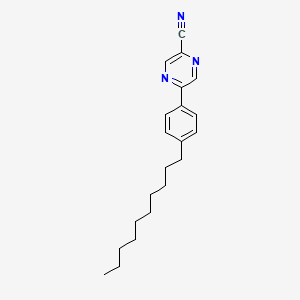
5-(4-Decylphenyl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Decylphenyl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C21H27N3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a decylphenyl group attached to the pyrazine ring, along with a carbonitrile group at the 2-position of the pyrazine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Decylphenyl)pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Decylphenyl Intermediate: The decylphenyl group is synthesized through a Friedel-Crafts alkylation reaction, where decyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Pyrazine-2-carbonitrile: The decylphenyl intermediate is then coupled with pyrazine-2-carbonitrile through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Decylphenyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products
Oxidation: Oxidized derivatives of the decylphenyl group.
Reduction: Reduced derivatives of the carbonitrile group.
Substitution: Substituted pyrazine derivatives.
Applications De Recherche Scientifique
5-(4-Decylphenyl)pyrazine-2-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Decylphenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The carbonitrile group plays a crucial role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Octylphenyl)pyrazine-2-carbonitrile
- 5-(4-Hexylphenyl)pyrazine-2-carbonitrile
- 5-(4-Dodecylphenyl)pyrazine-2-carbonitrile
Uniqueness
5-(4-Decylphenyl)pyrazine-2-carbonitrile is unique due to its specific decylphenyl group, which imparts distinct physicochemical properties and biological activities compared to its shorter or longer alkyl chain analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
177579-29-2 |
|---|---|
Formule moléculaire |
C21H27N3 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
5-(4-decylphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C21H27N3/c1-2-3-4-5-6-7-8-9-10-18-11-13-19(14-12-18)21-17-23-20(15-22)16-24-21/h11-14,16-17H,2-10H2,1H3 |
Clé InChI |
GRDADMNFZDCSLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
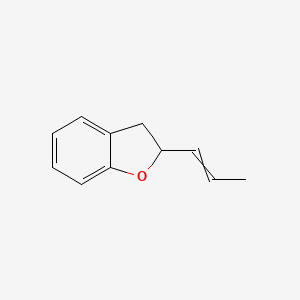
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
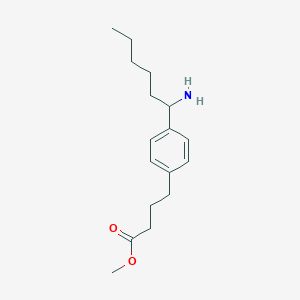
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)


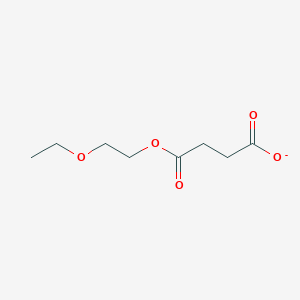

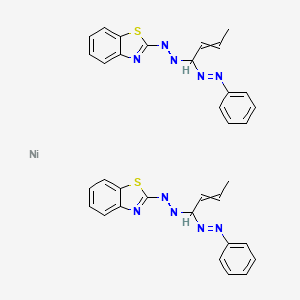
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
